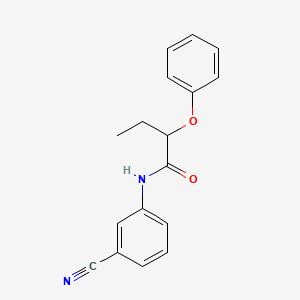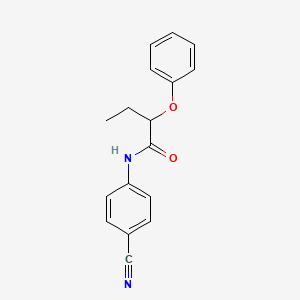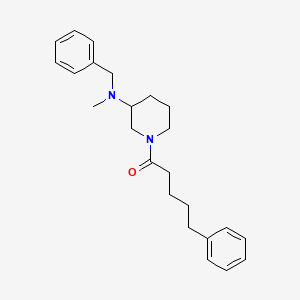![molecular formula C18H16BrNO3 B4078066 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4078066.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD7929, is a chemical compound that has been studied for its potential use in scientific research. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mecanismo De Acción
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor of BET proteins. BET proteins contain two bromodomains, which bind to acetylated lysine residues on histone proteins and other chromatin-associated proteins. This binding promotes the recruitment of transcriptional co-activators and the activation of gene transcription. Inhibition of BET proteins with small molecule inhibitors like 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one prevents this recruitment and leads to the downregulation of gene expression.
Biochemical and Physiological Effects
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer and anti-inflammatory effects in preclinical studies. Inhibition of BET proteins with 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to have a synergistic effect with other anti-cancer drugs, suggesting that it may be useful in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. However, one limitation is that it may not be selective for BET proteins and may also inhibit other bromodomain-containing proteins. This could lead to off-target effects that could confound the results of experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more selective BET inhibitors that do not have off-target effects. Another area of interest is the study of the effects of BET inhibition in different types of cancer and inflammatory diseases. Finally, the use of 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination therapy with other anti-cancer and anti-inflammatory drugs should be further explored.
Aplicaciones Científicas De Investigación
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a tool compound in the study of BET proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Inhibition of BET proteins with small molecule inhibitors like 3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer and anti-inflammatory effects in preclinical studies.
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-2-11-4-3-5-14-16(11)20-17(22)18(14,23)10-15(21)12-6-8-13(19)9-7-12/h3-9,23H,2,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJZYNLVZAYXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)

![2-({5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B4078005.png)
![N-allyl-N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4078006.png)

![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4078021.png)

![2-methyl-4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4078032.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4078049.png)
![N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4078059.png)
![tetrahydro-2-furanylmethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4078071.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate](/img/structure/B4078081.png)
